![molecular formula C30H46N4O14 B12768173 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid CAS No. 112483-27-9](/img/structure/B12768173.png)
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyrrolidinone ring and an oxalic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid involves several steps. One common method involves the reaction of 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one with oxalic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a specific temperature to ensure the desired product is obtained .
Análisis De Reacciones Químicas
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid involves its interaction with specific molecular targets and pathways. It is known to interact with certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still being studied, but it is believed to affect various biochemical pathways .
Comparación Con Compuestos Similares
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid can be compared with other similar compounds such as thiophene derivatives and indole derivatives. These compounds share some structural similarities but differ in their chemical properties and applications. For example, thiophene derivatives are known for their applications in organic semiconductors, while indole derivatives are important in pharmaceuticals .
Propiedades
Número CAS |
112483-27-9 |
|---|---|
Fórmula molecular |
C30H46N4O14 |
Peso molecular |
686.7 g/mol |
Nombre IUPAC |
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/2C12H20N2O.3C2H2O4/c2*1-4-13(3)9-5-6-10-14-11(2)7-8-12(14)15;3*3-1(4)2(5)6/h2*11H,4,7-10H2,1-3H3;3*(H,3,4)(H,5,6) |
Clave InChI |
ILPKCVMQLLFOSZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CC#CCN1C(CCC1=O)C.CCN(C)CC#CCN1C(CCC1=O)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


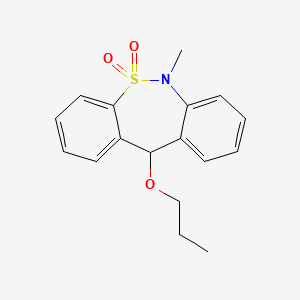

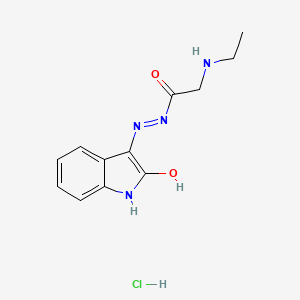

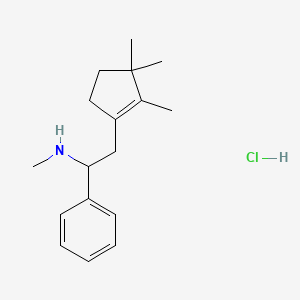
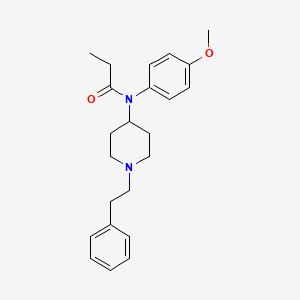



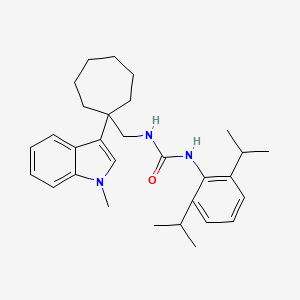

![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)


